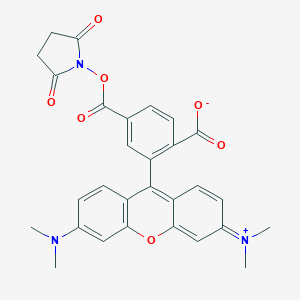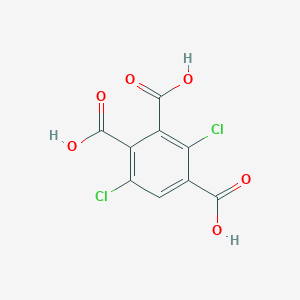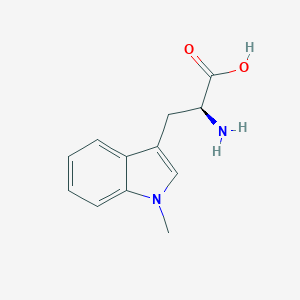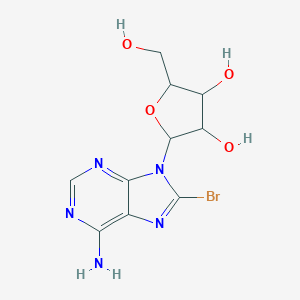
8-溴腺苷
描述
8-Bromoadenosine is an adenosine analog . It is a cell-permeable cAMP analog having greater resistance to hydrolysis by phosphodiesterases than cAMP . It activates protein kinase A, inhibits growth, decreases proliferation, increases differentiation, and induces apoptosis of cultured cells .
Synthesis Analysis
8-vinyladenosine was prepared from 8-bromoadenosine using a palladium cross-coupling reaction with tetravinyltin . The procedure involves refluxing of 8-bromoadenosine with hexamethyldisilazane (HMDS) in dioxane for 8 hours which yielded persilylated 8-bromoadenosine .Molecular Structure Analysis
The molecular formula of 8-Bromoadenosine is C10H12BrN5O4 . The molecular weight is 346.14 .Chemical Reactions Analysis
In the absence of calcium, the rate of 8-Br-ATP hydrolysis by fibers was higher than that for ATP, but it kept the fibers relaxed . In the presence of calcium, the fibers exhibited force development and active shortening to varying extents .Physical And Chemical Properties Analysis
8-Bromoadenosine has a molecular weight of 346.14 . It is a solid substance stored at 4°C .科学研究应用
Biochemical Reagent
8-Bromoadenosine is used as a biochemical reagent in various scientific experiments . It is often used in the study of cellular processes due to its ability to mimic the behavior of adenosine, a naturally occurring molecule in cells.
Cell Culture and Transfection
In the field of cell culture and transfection , 8-Bromoadenosine is used as a membrane permeable cAMP analog . This allows researchers to study the effects of cAMP in cells without the need for invasive techniques.
Inducer of Differentiation in Stem Cells
8-Bromoadenosine has been used to investigate its potential as an inducer of differentiation in Wharton’s jelly-derived mesenchymal stem cells (WJ-MSCs) . This could have significant implications for regenerative medicine and tissue engineering.
DNA Radiosensitization
Research has shown that 8-Bromoadenosine can be used in DNA radiosensitization . This involves making DNA more sensitive to radiation, which can be useful in treatments such as radiotherapy for cancer.
Research on CYP19 Induction
8-Bromoadenosine has been used to treat H295R cells as positive controls for CYP19 induction . CYP19, also known as aromatase, is an enzyme that plays a crucial role in the biosynthesis of estrogens. This research could have implications for understanding hormone-related diseases.
Study of Short-Circuit Current
8-Bromoadenosine has been used to study its effect on short-circuit current (Isc) . This research could provide insights into the electrical properties of cells and tissues.
作用机制
Target of Action
8-Bromoadenosine primarily targets the cAMP-dependent protein kinase and S-adenosylmethionine synthase . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
8-Bromoadenosine interacts with its targets by acting as a cell-permeable cAMP analog . It has a greater resistance to hydrolysis by phosphodiesterases than cAMP, making it long-acting . This interaction leads to the activation of the cAMP-dependent protein kinase , which in turn triggers a cascade of biochemical reactions within the cell.
Biochemical Pathways
The activation of cAMP-dependent protein kinase by 8-Bromoadenosine affects multiple biochemical pathways. It leads to the inhibition of cell growth , decrease in cell proliferation , increase in cell differentiation , and induction of apoptosis . These effects are primarily due to the role of cAMP-dependent protein kinase in regulating these cellular processes.
Pharmacokinetics
It is known that 8-bromoadenosine is a cell-permeable camp analog, suggesting that it can readily cross cell membranes . Its resistance to degradation by phosphodiesterases also suggests that it has a longer half-life than cAMP .
Result of Action
The action of 8-Bromoadenosine at the molecular and cellular levels leads to a variety of effects. It can inhibit cell growth and decrease cell proliferation . It can also increase cell differentiation and induce apoptosis . These effects can have significant implications for the regulation of cell behavior and the treatment of diseases such as cancer.
安全和危害
未来方向
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUPMOPLUQHMLE-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021364 | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoadenosine | |
CAS RN |
2946-39-6 | |
| Record name | 8-Bromoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-BROMOADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C9T4TXH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-bromoadenosine interact with cells?
A1: While 8-bromoadenosine is a known analog of adenosine, its precise mechanism of action varies depending on the cell type and context. For instance, in rabbit intestinal enterochromaffin cells, 8-bromoadenosine stimulates serotonin release, suggesting an interaction with adenylate cyclase and intracellular calcium signaling pathways. [] This effect was not observed with 8-bromoguanosine 3',5'-cyclic monophosphate, indicating a degree of specificity. [] Further research is needed to fully elucidate the intricate details of its interactions within different cellular environments.
Q2: Can 8-bromoadenosine influence gene expression?
A2: Yes, research suggests that 8-bromoadenosine can modulate gene expression. In Dictyostelium discoideum, a cellular slime mold, 8-p-chlorophenylthioadenosine 3′,5′-cyclic monophosphate (8-CPT-cAMP), a derivative of cAMP and structurally related to 8-bromoadenosine, selectively activates the expression of aggregative genes while inhibiting cAMP-induced chemotaxis at low concentrations. [] This suggests that modifications to the adenosine structure, as seen in 8-bromoadenosine, can lead to distinct effects on gene expression patterns.
Q3: Does 8-bromoadenosine affect cellular processes other than gene expression?
A3: Yes, 8-bromoadenosine has been implicated in various cellular processes. For example, studies using human JAR choriocarcinoma cells showed that 8-bromoadenosine treatment led to a 2- to 5-fold increase in human chorionic gonadotropin (hCG) synthesis and secretion. [] This effect was linked to the inhibition of cell proliferation rather than direct interaction with adenosine receptors. []
Q4: What is the molecular formula and weight of 8-bromoadenosine?
A4: 8-Bromoadenosine has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.17 g/mol. [, ]
Q5: Are there spectroscopic techniques that can be used to identify 8-bromoadenosine?
A5: Yes, spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and circular dichroism (CD) spectroscopy are valuable tools for characterizing 8-bromoadenosine. These techniques provide insights into the compound's structural features and conformation. [, ] For example, the UV and CD spectra of 8-bromoadenylyl-(3′-5′)-8-bromoadenosine (BrApBrA) helped confirm its syn-syn, left-handed structure. []
Q6: Is 8-bromoadenosine stable under standard laboratory conditions?
A6: The stability of 8-bromoadenosine depends on the specific conditions. For instance, studies have shown that 8-S-L-cysteinyladenosine, a cysteine adduct of 8-bromoadenosine, has a half-life of 15 hours at pH 7.2 and 37°C. [, ] This suggests that 8-bromoadenosine might react with thiols under physiological conditions, potentially impacting its stability.
Q7: How does the stability of 8-bromoadenosine compare to its parent compound, adenosine?
A7: 8-Bromoadenosine exhibits different stability compared to adenosine. The introduction of the bromine atom at the 8-position can influence its reactivity and susceptibility to degradation. [, ] This difference in stability is an important consideration when designing experiments or potential applications.
Q8: Can you provide an example of how 8-bromoadenosine is used in synthesis?
A9: Researchers successfully synthesized 5’-(1,2-dimyristoyl phosphatidyl)-8-bromoadenosine, a phospholipid derivative of 8-bromoadenosine, via an enzymatic transphosphatidylation reaction. [] This novel compound holds promise as a potential precursor for creating bioactive antimetabolites for pharmaceutical use. []
Q9: Have computational methods been used to study 8-bromoadenosine?
A9: While the provided research articles do not explicitly discuss computational studies on 8-bromoadenosine, computational chemistry techniques like molecular modeling and simulations could provide valuable insights into its structural properties, interactions with biological targets, and potential applications in drug design.
Q10: Has 8-bromoadenosine been tested in any biological systems?
A11: Yes, 8-bromoadenosine and its derivatives have been investigated in various biological systems, including cell-based assays and animal models. For example, it has been shown to influence hCG production in human choriocarcinoma cells [] and modulate serotonin release in rabbit intestinal cells. []
Q11: Are there any studies exploring the therapeutic potential of 8-bromoadenosine?
A12: While direct therapeutic applications of 8-bromoadenosine haven't been fully established, its derivatives, particularly in the context of nucleotide synthesis, hold promise as potential therapeutic agents. [] Further research is necessary to explore its potential in treating specific diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




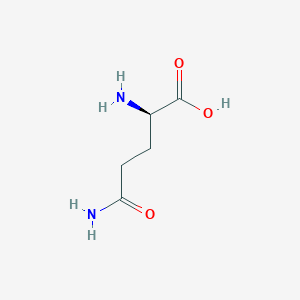
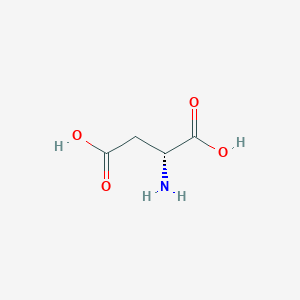

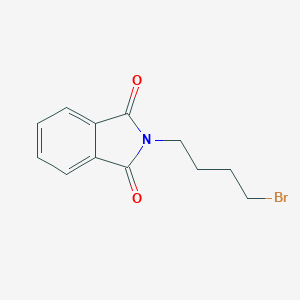
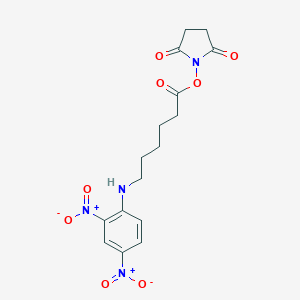
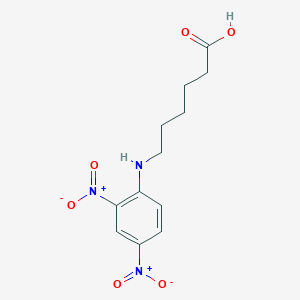

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
